![molecular formula C19H22N2O4 B5871867 4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5871867.png)
4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide
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Overview
Description
4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as MTPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
Mechanism of Action
The mechanism of action of 4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide is not fully understood. However, it has been proposed that 4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide acts by inhibiting the activity of specific enzymes involved in cancer cell growth and inflammation. Further research is needed to fully elucidate the mechanism of action of 4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide has a low toxicity profile and does not cause significant damage to normal cells. Additionally, 4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a cancer therapeutic. Furthermore, 4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds. Additionally, 4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide has shown promising results in various scientific research applications, making it a potential candidate for further investigation. However, one limitation of using 4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide. One area of interest is investigating its potential as a cancer therapeutic. Further studies are needed to determine the optimal dosage and administration route for 4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide in cancer therapy. Additionally, more research is needed to fully elucidate the mechanism of action of 4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide and to identify potential drug targets. Another area of interest is investigating the anti-inflammatory properties of 4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide in more detail, as it could have potential applications in treating inflammatory diseases. Finally, further optimization of the synthesis method for 4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide could lead to higher yields and purer compounds, making it more accessible for scientific research.
Synthesis Methods
4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenecarboximidamide with 2,3,5-trimethylphenol and acetic anhydride. The final product is then purified through column chromatography to obtain pure 4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide. This synthesis method has been optimized to produce high yields of 4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide with minimal impurities.
Scientific Research Applications
4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide has shown promising results in various scientific research applications. It has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. Additionally, 4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have anti-inflammatory properties, which could be useful in treating inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12-9-13(2)14(3)17(10-12)24-11-18(22)25-21-19(20)15-5-7-16(23-4)8-6-15/h5-10H,11H2,1-4H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEYAWGMILAXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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